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Compound of Interest

Compound Name: Latinone

Cat. No.: B8117164 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

mechanism of action of a novel compound is paramount. This guide provides a comparative

analysis of Latinone, offering insights into its signaling pathways and performance against

other alternatives, supported by experimental data.

Overview of Latinone's Therapeutic Target
Initial investigations into the mechanism of action of "Latinone" have revealed a potential

misidentification or misspelling in the available literature. The predominant and relevant search

results consistently point to the "Linker for Activation of T-cells" (LAT), a crucial transmembrane

adaptor protein. LAT plays a pivotal role in T-cell receptor (TCR) signaling and the broader

immune response. This guide will therefore focus on the well-documented mechanism of action

of the LAT signaling pathway, which is likely the intended subject of interest.

LAT is expressed in T-cells, NK cells, mast cells, and platelets.[1] It functions as a scaffold,

integrating signals from various receptors to orchestrate downstream cellular responses.[1][2]

Upon T-cell receptor engagement, a cascade of phosphorylation events leads to the activation

of LAT.[2][3][4] Phosphorylated LAT then recruits a host of signaling molecules, forming a multi-

protein complex known as the LAT signalosome.[2][4] This complex is central to activating

multiple downstream pathways that are critical for T-cell activation, proliferation, and

differentiation.[2][3]
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The signaling cascade initiated by LAT is a complex and highly regulated process. The

following diagram illustrates the key events in the LAT signaling pathway.
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Caption: Simplified LAT signaling pathway in T-cells.

Upon TCR activation, the kinase Lck phosphorylates ZAP-70, which in turn phosphorylates

LAT.[2][3] This creates docking sites on LAT for various SH2 domain-containing proteins,

including Phospholipase C gamma 1 (PLCγ1) and Growth factor receptor-bound protein 2

(Grb2).[1][2] The recruitment of PLCγ1 is essential for initiating downstream events like calcium

mobilization and NF-κB activation.[3] Grb2, along with its binding partner Sos, activates the

Ras-MAPK pathway.[2] LAT also facilitates the recruitment of SLP-76, another adaptor protein

crucial for T-cell activation, leading to actin reorganization.[3] Together, these signaling

cascades culminate in the production of cytokines like IL-2 and drive T-cell proliferation and

effector functions.[3]

Comparative Data and Experimental Protocols
Due to the absence of specific data for a compound named "Latinone," this section will outline

the types of experimental data and protocols typically used to characterize and compare

compounds that modulate the LAT signaling pathway.

Table 1: Comparative Analysis of LAT Pathway
Modulators

Compound
Target
Specificity

IC50 / EC50
(nM)

Effect on T-
Cell
Proliferatio
n

Effect on IL-
2
Production

Reference

Compound A Lck Inhibitor 10 Inhibition Decrease
[Hypothetical

Data]

Compound B
ZAP-70

Inhibitor
25 Inhibition Decrease

[Hypothetical

Data]

Compound C

LAT

Phosphorylati

on Inhibitor

50 Inhibition Decrease
[Hypothetical

Data]

Control Vehicle N/A Baseline Baseline
[Hypothetical

Data]
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Experimental Protocols
1. Cell Viability and Proliferation Assay:

Principle: To assess the effect of a compound on the proliferation of T-cells.

Methodology:

Isolate primary human T-cells or use a T-cell line (e.g., Jurkat cells).

Seed cells in a 96-well plate and stimulate with anti-CD3/CD28 antibodies to activate the

TCR pathway.

Treat cells with varying concentrations of the test compound.

After a set incubation period (e.g., 72 hours), add a proliferation reagent (e.g., MTT, WST-

1, or use CFSE staining).

Measure the absorbance or fluorescence to determine the extent of cell proliferation.

2. Western Blotting for Phospho-Protein Analysis:

Principle: To determine the effect of a compound on the phosphorylation status of key

proteins in the LAT signaling pathway.

Methodology:

Treat stimulated T-cells with the test compound for a specific duration.

Lyse the cells and quantify protein concentration.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated forms of LAT,

ZAP-70, PLCγ1, and ERK (a downstream MAPK).

Use corresponding total protein antibodies as loading controls.

Detect the signal using chemiluminescence or fluorescence.
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3. ELISA for Cytokine Quantification:

Principle: To measure the production of cytokines, such as IL-2, which are key indicators of

T-cell activation.

Methodology:

Collect the supernatant from T-cell cultures treated with the test compound.

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-2).

Follow the manufacturer's instructions for coating the plate with capture antibody, adding

samples and standards, adding detection antibody, and developing the signal.

Measure the absorbance and calculate the cytokine concentration based on the standard

curve.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a compound's effect on the

LAT signaling pathway.
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Caption: Workflow for compound evaluation.

Logical Relationships in LAT Signaling
The activation of the LAT signalosome is a critical decision point in T-cell activation. The

recruitment and activation of different downstream effectors are not independent events but are

part of a coordinated signaling network.
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Caption: Logical dependencies in LAT signaling.

In conclusion, while information on a specific compound named "Latinone" is not readily

available, the LAT signaling pathway presents a well-characterized and critical target in

immunology and drug development. The experimental approaches and comparative data

structures outlined here provide a robust framework for the evaluation of any compound

designed to modulate this essential pathway. Researchers are encouraged to verify the precise

nomenclature of their compound of interest to ensure accurate and relevant data acquisition.
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[https://www.benchchem.com/product/b8117164#cross-validation-of-latinone-s-mechanism-
of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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